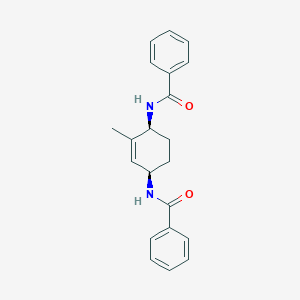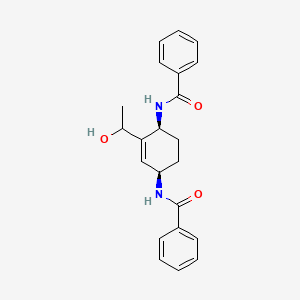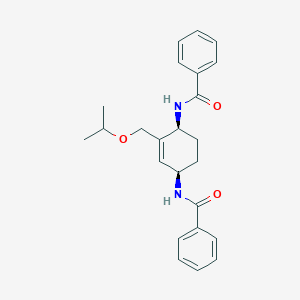
(1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine (racemic)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine (racemic) is a chiral diamine compound with a tetrahydrophenanthrene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine (racemic) can be achieved through several synthetic routes. One common method involves the reduction of the corresponding diketone, 1,2,3,4-tetrahydrophenanthrene-1,4-dione, using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting diol is then subjected to amination reactions to introduce the diamine functionality.
Industrial Production Methods
Industrial production of (1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine (racemic) typically involves large-scale reduction and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, chiral resolution techniques may be employed to separate the enantiomers if a specific enantiomer is required for a particular application.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine (racemic) undergoes various chemical reactions, including:
Oxidation: The diamine can be oxidized to form the corresponding diketone or quinone derivatives.
Reduction: Further reduction can lead to the formation of tetrahydrophenanthrene derivatives with different degrees of saturation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include diketones, quinones, and various substituted tetrahydrophenanthrene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine (racemic) is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically rich compounds, which are valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used as a ligand for the development of chiral catalysts and as a precursor for the synthesis of biologically active molecules. Its diamine functionality makes it a versatile intermediate in the synthesis of pharmaceuticals and natural products.
Medicine
In medicine, (1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine (racemic) has potential applications in drug development. Its chiral nature allows for the exploration of enantioselective interactions with biological targets, which can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a key intermediate in the synthesis of specialty chemicals. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Wirkmechanismus
The mechanism of action of (1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine (racemic) involves its interaction with molecular targets through its diamine functionality. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its chiral nature allows for enantioselective interactions with biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-dione: The diketone precursor to the diamine.
(1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diol: An intermediate in the synthesis of the diamine.
(1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine (enantiomerically pure): The enantiomerically pure form of the racemic mixture.
Uniqueness
The uniqueness of (1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine (racemic) lies in its chiral nature and the presence of two amino groups, which provide multiple sites for chemical modification and interaction with molecular targets. This makes it a valuable compound in asymmetric synthesis, catalysis, and drug development.
Eigenschaften
IUPAC Name |
(1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-12-7-8-13(16)14-10-4-2-1-3-9(10)5-6-11(12)14/h1-6,12-13H,7-8,15-16H2/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOVEGTVMCRTNA-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1N)C=CC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C([C@@H]1N)C=CC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














